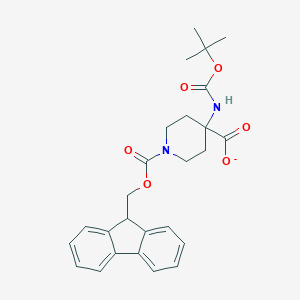

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid, also known as 4-Boc-Piperidine-4-carboxylic acid, is an important organic compound that is used in a variety of applications. It is a derivative of piperidine, a cyclic amine with a nitrogen atom at the center of the ring. This compound is commonly used in the synthesis of peptides, proteins, and other organic molecules. It is also used in the production of pharmaceuticals and other chemicals.

Aplicaciones Científicas De Investigación

Chemical and Physicochemical Studies

The spin label amino acid TOAC, while not directly 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid, provides insight into the importance of specialized amino acids in research. TOAC, as a paramagnetic amino acid, has facilitated the analysis of peptide backbone dynamics and secondary structure through EPR spectroscopy and other physical techniques. Its use has been critical in studying peptide interactions with membranes, proteins, and nucleic acids, highlighting the utility of modified amino acids in understanding biological mechanisms (Schreier et al., 2012).

Biocatalyst Inhibition

Research on carboxylic acids, including their inhibition effects on microbes such as Escherichia coli and Saccharomyces cerevisiae, underlines the broader context of how carboxylic acid derivatives, like this compound, could be relevant in biotechnological applications. Understanding the inhibitory mechanisms of these acids can lead to the development of more robust microbial strains for industrial applications (Jarboe et al., 2013).

Peptide Medicines and Impurities

The synthesis of peptides, potentially involving compounds like this compound, plays a significant role in the development of peptide medicines. Understanding the impurities related to peptide synthesis is crucial for ensuring the efficacy and safety of peptide-based drugs. This knowledge is vital for both the development phase of new therapeutics and the quality control of existing treatments (D'Hondt et al., 2014).

Electrochemical Biosensors

The development of electrochemical biosensors based on novel compounds, such as ferroceneboronic acid derivatives, showcases the potential for this compound in creating sensitive and selective sensors for biological and chemical analytes. Such biosensors have applications ranging from glucose monitoring to detecting biomarkers for various diseases, highlighting the versatility of chemically modified amino acids in biosensing technologies (Wang et al., 2014).

Liquid-Liquid Extraction of Carboxylic Acids

The separation and purification of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) technologies are critical in the production of bio-based plastics and other biorenewable chemicals. Research into solvent developments for LLX of carboxylic acids, including studies on ionic liquids and nitrogen-based extractants, demonstrates the relevance of compounds like this compound in industrial separation processes and the development of more sustainable chemical production methods (Sprakel & Schuur, 2019).

Mecanismo De Acción

Target of Action

The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are protecting groups used in peptide synthesis . They prevent unwanted side reactions from occurring at the amino group during the synthesis process .

Mode of Action

The mode of action of 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid is primarily through its role as a building block in peptide synthesis. The Boc and Fmoc groups protect the amino group during synthesis. The Boc group is stable towards most nucleophiles and bases, allowing for an orthogonal protection strategy using a base-labile protection group such as Fmoc . The Fmoc group is very stable to acidity and can be easily removed under certain conditions .

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis. It’s used as a building block in the formation of larger peptide chains. The Boc and Fmoc groups allow for selective deprotection and coupling reactions during the synthesis process .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure. The use of Boc and Fmoc protecting groups allows for the selective coupling of amino acids, leading to the formation of peptides with a high degree of precision .

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the protection and deprotection reactions . The stability of the Boc group towards most nucleophiles and bases allows for its use in a variety of reaction conditions .

Safety and Hazards

Direcciones Futuras

The use of Boc and Fmoc groups in peptide synthesis is well-established, and their use in the synthesis of complex molecules like 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid will continue to be important in the field of peptide synthesis . Future research may focus on improving the efficiency of these processes, developing greener synthesis methods, and exploring new applications for these types of compounds .

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)12-14-28(15-13-26)24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJZHFAOEGNFGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368866-07-3 |

Source

|

| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)

![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)